3-Amino-4-methoxybenzenesulfonic acid

Dye Intermediate Azo Coupling Regioselectivity

Standard aniline-based sulfonic acid intermediates often fail to replicate the exact shade and fastness of target azo dyes. 3-Amino-4-methoxybenzenesulfonic acid (CAS 98-42-0) is the validated diazo component for manufacturing C.I. Acid Brown 83/86 and Direct Red 83/89, ensuring first-pass dye quality. - Enables synthesis of the correct regioisomer for patented influenza inhibitors & P2 receptor antagonists. - Demonstrates confirmed intercalation into Cu₂Cr(OH)₆ LDH for electrochemical sensor fabrication. - Available at ≥98% purity (HPLC) with defined melting point (305°C dec.), suitable as a reference standard for HPLC method development.

Molecular Formula C7H9NO4S
Molecular Weight 203.22 g/mol
CAS No. 98-42-0
Cat. No. B042924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-methoxybenzenesulfonic acid
CAS98-42-0
Synonyms2-Aminoanisole-4-sulfonic Acid;  2-Methoxy-5-sulfoaniline;  2-Methoxyaniline-5-sulfonic Acid;  3-Amino-4-methoxybenzenesulfonic Acid;  2-Methoxy-5-(trihydroxythio)benzenamine, ;  NSC 74459;  o-Anisidine-4-sulfonic Acid;  o-Anisidine-p-sulfonic Acid
Molecular FormulaC7H9NO4S
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)O)N
InChIInChI=1S/C7H9NO4S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)
InChIKeyFLIOATBXVNLPLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.13 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-methoxybenzenesulfonic Acid (CAS 98-42-0) Overview


3-Amino-4-methoxybenzenesulfonic acid (CAS 98-42-0), also known as o-Anisidine-4-sulfonic acid or 4-Methoxymetanilic acid, is a trisubstituted benzene derivative bearing amino, methoxy, and sulfonic acid groups [1]. It is a cornerstone intermediate in the synthesis of azo dyes and metal-complex dyes, such as C.I. Acid Brown 83 and Direct Red 83, and it demonstrates high-purity solid-state characteristics, including a defined melting point of 305 °C (decomposition) and a zwitterionic form [2].

Dye intermediateReported as diazo component for C.I. Acid Brown 83 and metal-complex dyes via methoxy-directed coupling.
Materials chemistryReported intercalation into Cu₂Cr(OH)₆ LDH for hybrid nanomaterial research.
Medicinal chemistryReported synthetic precursor for antiviral and P2 receptor antagonist lead series.

No Generic Substitute for 3-Amino-4-methoxybenzenesulfonic Acid (98-42-0)


This compound's unique substitution pattern—the precise 3-amino and 4-methoxy arrangement on a sulfonated benzene ring—imparts specific electronic and steric properties that are not replicated by common analogs like 3-amino-4-methylbenzenesulfonic acid (CAS 618-03-1) or 4-amino-3-methoxybenzenesulfonic acid (CAS 6472-58-8) . These differences manifest in critical performance parameters for both dye synthesis and advanced materials applications, rendering generic substitutions potentially ineffective and leading to failed reactions, altered coloristic properties, or unusable hybrid materials .

Methyl analog (CAS 618-03-1)
Lower electronic activation may reduce diazo coupling efficiency and alter dye color properties.
Regioisomer (4-amino-3-methoxy, CAS 6472-58-8)
Different substituent orientation may change solid-state packing and LDH intercalation behavior.

3-Amino-4-methoxybenzenesulfonic Acid (CAS 98-42-0) Procurement Guide


Dye Coupling Selectivity vs. Methyl Analog

The methoxy group in 3-amino-4-methoxybenzenesulfonic acid acts as a stronger activating and directing group for electrophilic aromatic substitution compared to a methyl group. This facilitates more efficient diazotization and subsequent coupling in the synthesis of specific dyes, such as C.I. Acid Brown 83, where it is the exclusive diazo component [1]. In contrast, the methyl analog (CAS 618-03-1) would yield a different coupling product with altered chromophoric properties, rendering it unsuitable for the exact dye formulation [2].

Coupling selectivity
Class-level inference
Methoxy group ~2.5× more activating than methyl (Hammett σp+ −0.78 vs −0.31)
Supports specific azo dye coupling efficiency
Based on physical organic principles; verify in target synthesis
Dye Intermediate Azo Coupling Regioselectivity

Zwitterionic Solid-State Form

In the solid state, 3-amino-4-methoxybenzenesulfonic acid exists exclusively as a zwitterion (3-ammonio-4-methoxybenzenesulfonate), as confirmed by analytical characterization . This is a distinct property that differentiates it from structurally similar sulfonic acids like 3-amino-4-methylbenzenesulfonic acid, which does not consistently exhibit the same zwitterionic packing in its solid form, leading to different solubility and crystallinity profiles .

Solid-state form
Class-level inference
Confirmed zwitterion (3-ammonio-4-methoxybenzenesulfonate)
Influences solubility, crystallinity, and storage stability
Data to verify; analytical characterization reported
Solid-State Chemistry Crystal Engineering Material Properties

Confirmed LDH Intercalation

3-Amino-4-methoxybenzenesulfonic acid has been experimentally validated for direct coprecipitation between the sheets of a Cu2Cr(OH)6 layered double hydroxide (LDH) . This is a specialized application where its specific molecular size and functional group orientation enable successful intercalation, a property not demonstrated for many other sulfonic acid isomers in this specific LDH system .

LDH intercalation
Class-level inference
Direct coprecipitation into Cu₂Cr(OH)₆ LDH reported
Supports hybrid nanomaterial synthesis research
Literature-reported; intercalation yield not quantified
Hybrid Materials LDH Nanocomposites Polymerization Agent

Pharmaceutical Regiospecificity

This specific isomer is a documented precursor in the synthesis of novel influenza virus inhibitors and P2 receptor antagonists [1]. The precise 3-amino-4-methoxy substitution pattern is crucial for the biological activity of the final drug candidate; the use of a positional isomer like 4-amino-3-methoxybenzenesulfonic acid (CAS 6472-58-8) would lead to a different molecular scaffold with an altered pharmacophore, likely abolishing the desired biological activity [2].

Regiospecificity
Class-level inference
3-Amino-4-methoxy orientation reported for antiviral and P2 antagonist lead synthesis
Isomeric purity critical for pharmacophore integrity
Based on reported synthetic routes; verify in bioassay
Medicinal Chemistry Antiviral Agent P2 Receptor Antagonist

Application Scenarios for 3-Amino-4-methoxybenzenesulfonic Acid


Azo & Metal-Complex Dye Synthesis

This compound is the established diazo component for manufacturing specific dye formulations like C.I. Acid Brown 83, 86 and Direct Red 83, 89 . Its procurement ensures correct dye structure, shade, and fastness properties. Substitution with other sulfonic acid intermediates would result in off-spec dye products unsuitable for textile and leather applications [1].

Functional LDH Nanocomposite Development

Researchers fabricating LDH-based materials for electrochemical sensors or catalysts should procure this specific compound due to its literature-confirmed ability to successfully intercalate into Cu2Cr(OH)6 LDH via direct coprecipitation . This provides a validated starting point for creating new organic-inorganic hybrids, avoiding the trial-and-error associated with untested sulfonic acid monomers.

Influenza & P2 Receptor Targeting

In drug discovery programs focused on novel influenza inhibitors or P2 receptor antagonists, this compound serves as a key intermediate . Procuring this exact CAS number guarantees the synthesis of the correct regioisomeric lead compound series, maintaining fidelity to patented or published synthetic routes and biological assay results [1].

Analytical Method Development & Standards

Due to its well-defined chemical properties and high commercial purity (often ≥98% by HPLC), this compound is suitable for use as a reference standard in HPLC method development for separating benzenesulfonic acid derivatives . Its distinct retention time on reverse-phase columns allows for reliable quantification and purity assessment in complex reaction mixtures [1].

Application
Selection Property
Validation Focus
Azo & metal-complex dye synthesis
Methoxy-directed diazo coupling efficiency
Verify dye shade and fastness in target formulation
Functional LDH nanocomposite development
Reported intercalation into Cu₂Cr(OH)₆ LDH
Confirm hybrid formation by XRD or TGA
Influenza inhibitor & P2 receptor antagonist research
Regiochemical fidelity for lead compound synthesis
Validate activity in target bioassays
Analytical reference standard
Defined chromatographic retention and purity
Establish HPLC method for quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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